Saralasin TFA Salt
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Overview
Description
Saralasin trifluoroacetate salt is a competitive angiotensin II receptor antagonist with partial agonistic activity. It is an octapeptide analog of angiotensin II, where sarcosine replaces aspartic acid at position 1, valine replaces isoleucine at position 5, and alanine replaces phenylalanine at position 8 . This compound has been used in scientific research to study hypertension and related cardiovascular conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Saralasin trifluoroacetate salt can be synthesized through solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid to remove protecting groups and cleave the peptide from the resin .
Industrial Production Methods
Industrial production of saralasin trifluoroacetate salt follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Saralasin trifluoroacetate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to study its stability and degradation products.
Reduction: Reduction reactions can be used to modify the peptide’s structure and investigate its biological activity.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various amino acid derivatives for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to maintain the integrity of the peptide .
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity, which are used to study the structure-activity relationship of angiotensin II receptor antagonists .
Scientific Research Applications
Saralasin trifluoroacetate salt has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in research on angiotensin II receptors and their role in cardiovascular physiology.
Medicine: Investigated for its potential therapeutic effects in treating hypertension and related cardiovascular diseases.
Industry: Utilized in the development of new peptide-based drugs and diagnostic tools
Mechanism of Action
Saralasin trifluoroacetate salt exerts its effects by competitively binding to angiotensin II receptors, thereby inhibiting the action of angiotensin II. This leads to a decrease in vasoconstriction and blood pressure. The compound has partial agonistic activity, meaning it can also activate the receptor to a lesser extent . The molecular targets involved include the type-1 and type-2 angiotensin II receptors, which play a crucial role in regulating blood pressure and fluid balance .
Comparison with Similar Compounds
Similar Compounds
Losartan: Another angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Similar to losartan, it is used for managing high blood pressure and heart failure.
Candesartan: Known for its long-lasting effects in controlling blood pressure.
Uniqueness
Saralasin trifluoroacetate salt is unique due to its partial agonistic activity, which distinguishes it from other angiotensin II receptor antagonists that typically act as pure antagonists. This partial agonistic activity allows for more nuanced modulation of the angiotensin II receptor, providing valuable insights into receptor function and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65N13O10.C2HF3O2/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65;3-2(4,5)1(6)7/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47);(H,6,7)/t24-,28-,29-,30-,31-,33-,34-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJJUBUOJZCFIK-LYHTUURTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H66F3N13O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1026.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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